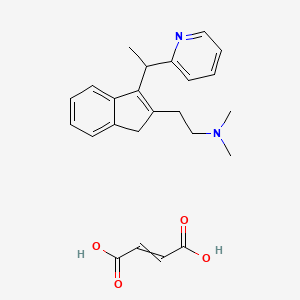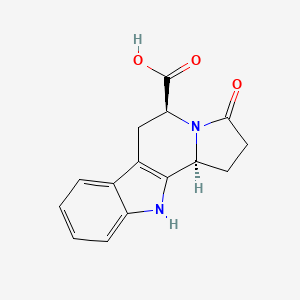
Erythrosine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythrosine B, also known as Red No. 3, is a synthetic red dye belonging to the xanthene class of dyes. It is widely used in foodstuffs, cosmetics, medicines, and textiles due to its vibrant color and fluorescent properties . This compound is known for its high molar absorption and singlet oxygen quantum yield, making it useful in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Erythrosine B is synthesized through the iodination of fluorescein. The process involves the reaction of fluorescein with iodine in the presence of an oxidizing agent, such as sodium iodate, under acidic conditions. The reaction typically proceeds as follows: [ \text{Fluorescein} + 4 \text{I}_2 + \text{NaIO}_3 \rightarrow \text{this compound} + \text{NaI} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale iodination of fluorescein using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the final product meets regulatory standards for use in food and other applications .
Analyse Chemischer Reaktionen
Types of Reactions: Erythrosine B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction of this compound can lead to the removal of iodine atoms, resulting in deiodinated derivatives.
Substitution: this compound can undergo substitution reactions where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Deiodinated derivatives.
Substitution: Substituted derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
Erythrosine B has a wide range of applications in scientific research:
Chemistry: Used as a photosensitizer in photodynamic therapy and as a fluorescent probe in various chemical assays.
Biology: Functions as a vital dye for staining dead cells in cell viability assays.
Industry: Employed in the food industry as a colorant and in the textile industry for dyeing fabrics.
Wirkmechanismus
Erythrosine B exerts its effects through various mechanisms:
Photosensitization: Upon light activation, this compound generates reactive oxygen species (ROS), including singlet oxygen, which can damage cellular components and lead to cell death.
Inhibition of Proteases: this compound has been found to inhibit the NS2B-NS3 protease of flaviviruses, reducing viral replication.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C20H6I4Na2O5 |
|---|---|
Molekulargewicht |
879.9 g/mol |
IUPAC-Name |
disodium;2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8I4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;/q;2*+1/p-2 |
InChI-Schlüssel |
RAGZEDHHTPQLAI-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)[O-])I)I)[O-])I.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(6-Hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B12436662.png)
![N-[(1Z)-1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]benzamide](/img/structure/B12436670.png)
![2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone hydrochloride](/img/structure/B12436673.png)
![[(4-Chloro-3-nitrophenyl)methyl]hydrazine](/img/structure/B12436678.png)



![benzyl N-[2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B12436698.png)





![N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12436729.png)
